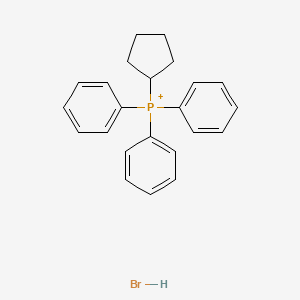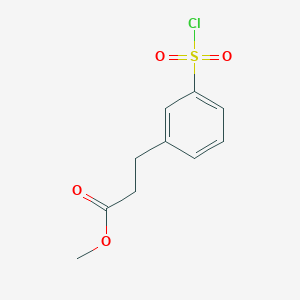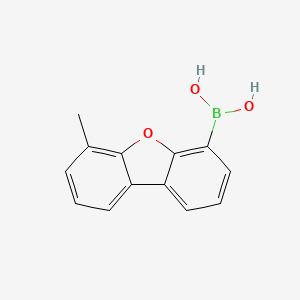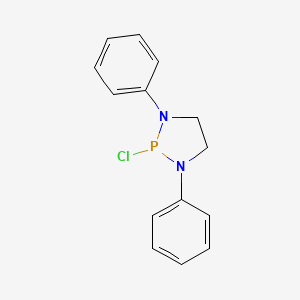
2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine is a chemical compound with the molecular formula C14H14ClN2P It is a member of the diazaphospholidine family, characterized by a phosphorus atom bonded to two nitrogen atoms and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine can be synthesized from 1,2-dianilinoethane. The synthesis involves the reaction of 1,2-dianilinoethane with phosphorus trichloride (PCl3) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted diazaphospholidines.
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Aplicaciones Científicas De Investigación
2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with unique properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-1,3-diphenyl-1,3,2-diazaphospholidine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom in the compound can coordinate with various substrates, facilitating different chemical transformations. The molecular targets and pathways involved include interactions with transition metals and other electrophilic or nucleophilic species .
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Diazaphospholidine: A similar compound without the chlorine substituent.
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine: A derivative with bulkier substituents on the phenyl rings.
Uniqueness
2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other diazaphospholidines. Its ability to undergo various chemical transformations and form stable complexes with metals makes it valuable in both academic and industrial research.
Propiedades
Número CAS |
82017-87-6 |
|---|---|
Fórmula molecular |
C14H14ClN2P |
Peso molecular |
276.70 g/mol |
Nombre IUPAC |
2-chloro-1,3-diphenyl-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C14H14ClN2P/c15-18-16(13-7-3-1-4-8-13)11-12-17(18)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
WVORDZYRRVPIKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(P(N1C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



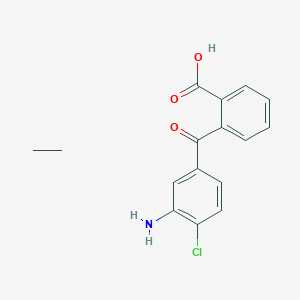
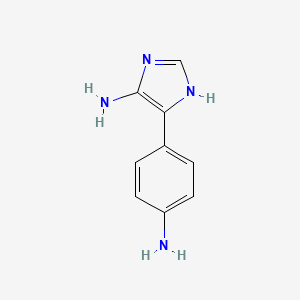
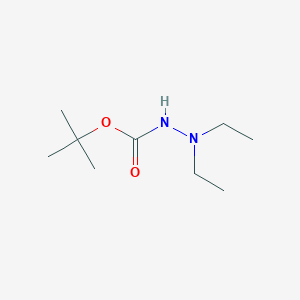
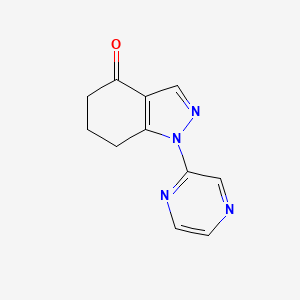
![tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12825613.png)
![(5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B12825620.png)

![3-Ethoxy-4-[4-(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B12825638.png)

![((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol](/img/structure/B12825642.png)
